Dimethyl 2-aminoterephthalate
Overview
Description
Dimethyl 2-aminoterephthalate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as dimethyl 2,3-dihydroxyterephthalate and dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate are discussed, which are important intermediates in the synthesis of various complex organic molecules and have been studied for their crystal structures and physical properties .
Synthesis Analysis
The synthesis of related compounds like dimethyl 2,3-dihydroxyterephthalate involves its use as an intermediate in the generation of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents . Although the synthesis of dimethyl 2-aminoterephthalate itself is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of dimethyl 2-aminoterephthalate can be inferred to some extent from the related compound dimethyl 2,3-dihydroxyterephthalate, which has been studied using crystallography to determine its structure . The structure of dimethyl 2-aminoterephthalate would likely be similar but with an amino group in place of one of the hydroxyl groups.
Chemical Reactions Analysis
The chemical reactions involving dimethyl 2-aminoterephthalate are not explicitly discussed in the provided papers. However, the related compound dimethyl 2,3-dihydroxyterephthalate is used to synthesize enterobactin analogues, indicating that dimethyl 2-aminoterephthalate could also participate in complex chemical reactions leading to biologically relevant molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-aminoterephthalate can be somewhat related to those of dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, which exhibits charge transfer properties and has been studied using ab initio crystal field methods . Additionally, dimethyl terephthalate shows electrochromic characteristics upon electrochemical stimulation, which could suggest similar properties for dimethyl 2-aminoterephthalate .
Scientific Research Applications
Synthesis and Catalysis
Dimethyl 2-aminoterephthalate is used as an intermediate in various synthetic processes. It plays a crucial role in the synthesis of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents (Huang & Liang, 2007). Additionally, it is involved in catalyzing Knoevenagel condensation reactions, demonstrating significant catalytic efficiency and recyclability (Yang et al., 2014).
Environmental Implications and Biodegradation
Dimethyl terephthalate (DMT), closely related to dimethyl 2-aminoterephthalate, is widely used in the manufacture of polyesters and plastics. Its environmental impact is a concern due to its extensive use. The esterase DmtH has been identified to transform DMT into less toxic mono-methyl terephthalate, thereby reducing its environmental toxicity (Cheng et al., 2020).
Material Science and Polymer Chemistry
In the realm of material science, dimethyl 2-aminoterephthalate derivatives are used to create optically active derivatives of terephthalic acid. These derivatives are precursors for chiral metal-organic frameworks (MOFs) (Veselovsky et al., 2017). Furthermore, its vinyl derivative is explored for application as an anode material in organic batteries, demonstrating potential in energy storage technologies (Nauroozi et al., 2016).
Spectroscopy and Optical Properties
Dimethyl terephthalate shows distinct electrochromic characteristics, changing color upon electrochemical stimulation, which has implications in spectroscopy and material science (Urano et al., 2004). Additionally, studies on dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate explore its color polymorphism and solid-state packing, contributing to our understanding of molecular interactions and material properties (Pratik et al., 2014).
Renewable Resources and Green Chemistry
Efforts in green chemistry include the synthesis of renewable dimethyl terephthalate-like monomers from eugenol, providing a sustainable alternative to petroleum-based monomers (Firdaus et al., 2020).
Polymer and Composite Materials
Research on polyesters and copolyesters containing dimethyl terephthalate units, such as bio-based poly(hexamethylene terephthalate) copolyesters, examines their thermal stability, crystallinity, and biodegradability, impacting the development of new materials (Japu et al., 2013).
Flame Retardants
Dimethyl terephthalate derivatives are used to produce reactive flame retardants, demonstrating their potential in reducing heat release and enhancing fire safety in materials (Benin et al., 2012).
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-aminobenzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKDXUDARIMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022225 | |
Record name | Dimethyl aminoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-aminoterephthalate | |
CAS RN |
5372-81-6 | |
Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5372-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl aminoterephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005372816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl aminoterephthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl aminoterephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2-aminoterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL AMINOTEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SF4E6I9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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